molecular formula C12H9F3N2O B1457169 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine CAS No. 630125-71-2

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

Cat. No. B1457169
M. Wt: 254.21 g/mol
InChI Key: HCMGGNYWVPXPBC-UHFFFAOYSA-N
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Description

“4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . This can be obtained in good yield via a simple one-step reaction .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives typically involve the addition of in situ. radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the trifluoromethyl group and the pyridine moiety . The trifluoromethyl group has an electronegativity of 3.46, and its Hammett constant is 0.54 .

Scientific Research Applications

Polymer Synthesis and Properties

A novel aromatic diamine monomer, closely related to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, was synthesized for the development of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibit excellent thermal properties, mechanical strength, optical transparency, and low dielectric constants, making them suitable for high-performance applications. The synthesis involves modified Chichibabin pyridine synthesis and catalytic reduction, showcasing the compound's utility in creating materials with desirable thermal and mechanical properties for industrial applications (Wang et al., 2008).

Fluorescent pH Sensors

Triphenylamine derivatives, including structures analogous to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, were synthesized and characterized for their potential as fluorescent pH sensors. These compounds exhibit pH-dependent absorptions and emissions, indicating their potential utility in detecting and measuring pH levels in various scientific and industrial settings. This application highlights the compound's role in developing sensitive, selective, and versatile chemical sensors (Hu et al., 2013).

Advanced Material Applications

Further research into fluorinated copoly(pyridine ether imide)s derived from diamines related to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine resulted in polymers with exceptional solubility, thermal stability, and mechanical properties. These materials, capable of forming tough and flexible films, demonstrate the compound's relevance in creating new materials with applications ranging from electronics to aerospace due to their low dielectric constants and high optical transparency. Such materials offer improved performance characteristics for advanced engineering applications (Zhou et al., 2018).

Chemosensors for Acids

A novel diamine containing heterocyclic pyridine and triphenylamine substituents was synthesized, leading to the development of poly(pyridine-imide) chemosensors. These sensors can act as fluorescent "off–on" switches for acids, showcasing the compound's potential in creating sensitive and selective sensors for detecting acidic environments. This application is crucial for monitoring and managing chemical processes and environmental conditions (Wang et al., 2008).

Water Oxidation Catalysts

Research into Ru complexes involving substituted pyridines, akin to 4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine, has demonstrated their efficacy as catalysts for water oxidation. Such complexes facilitate oxygen evolution reactions, a fundamental process for energy conversion and storage technologies. This illustrates the compound's role in catalyzing environmentally significant reactions, contributing to the development of sustainable energy solutions (Zong & Thummel, 2005).

Future Directions

TFMP derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

4-[2-(trifluoromethyl)pyridin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)11-7-10(5-6-17-11)18-9-3-1-8(16)2-4-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGGNYWVPXPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731080
Record name 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethyl-pyridin-4-yloxy)-phenylamine

CAS RN

630125-71-2
Record name 4-[[2-(Trifluoromethyl)-4-pyridinyl]oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630125-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cold (−5° C.), de-gassed solution of 4-aminophenol (41.6 g, 0.38 mol) in N,N-dimethylacetamide (250 mL) was treated with potassium tert-butoxide and stirred while warming to 20° C. A solution containing 4-fluoro-2-trifluoromethylpyridine (60 g, 0.36 mol) in dimethylacetamide (150 mL) was slowly added and the mixture was stirred at 25° C. for 18 h. The reaction mixture was then concentrated in vacuo and the residue was added to vigorously stirred water (1 L). The precipitated solids were collected by suction filtration and washed with isopropanol/ether (1:1) followed by ether and hexane. The yellow tan solids were dried to afford 72.8 g (79%) of product. 1H NMR (DMSO-d6) δ 5.20 (s, 2H, —NH2), 6.62 (m, 2H), 6.86 (m, 2H), 7.04 (dd, 1H, J=5.6, 2.4 Hz), 7.24 (d, 1H, J=2.4 Hz), 8.54 (d, 1H, 5.7 Hz). MS ES 255 (M+H)+, calcd 255, RT=1.66 min.
Quantity
41.6 g
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reactant
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
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60 g
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150 mL
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solvent
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Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine (1.16 g, 4.08 mmol) and Raney Nickel (0.4 9, in EtOH) in MeOH (70 mL) is stirred at rt and under a hydrogen atmosphere for 7 h. Additional Raney Nickel (tip of spatula) is then added and the reaction mixture is stirred for 17 h. The mixture is filtered through a pad of celite and the filter cake is washed with copious amount of MeOH. After removal of the solvents in vacuo, the residue is purified by silica gel (50 g) column chromatography (CH2Cl2/Et2O, 95/5) to afford the title compound as a white solid: ES-MS: 255.0 [M+H]+; single peak at tR=5.97 min (System 2); Rf=0.40 (CH2Cl2/Et2O, 90/10).
Name
4-(4-nitro-phenoxy)-2-trifluoromethyl-pyridine
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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